molecular formula C20H31NO7 B607316 endo-BCN-PEG3-acid CAS No. 1807501-82-1

endo-BCN-PEG3-acid

Cat. No. B607316
CAS RN: 1807501-82-1
M. Wt: 397.47
InChI Key: NRDCHHRLBMBFHZ-UHFFFAOYSA-N
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Description

“endo-BCN-PEG3-acid” is a PEG derivative containing a BCN group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to yield an amide bond . The BCN group can react with azide-tagged biomolecules .


Synthesis Analysis

The terminal carboxylic acid of “this compound” can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) forming a stable amide bond . The BCN group can react with azide-tagged biomolecules .


Molecular Structure Analysis

The molecular formula of “this compound” is C20H31NO7 . It has a molecular weight of 397.47 g/mol .


Chemical Reactions Analysis

“this compound” is a click chemistry linker consisting of a BCN group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to yield an amide bond . The BCN group can react with azide-tagged biomolecules .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 397.47 g/mol . It is stored at -20°C or 2-8°C . It is available in liquid, solid, semi-solid, or lump form .

Scientific Research Applications

  • Enhanced Tumor Accumulation : A study by Hagiwara et al. (2018) explored the use of antisense oligonucleotides (ASO) and polyethylene glycol (PEG) in one-to-one conjugation at the endo-position of the ASO (endo-PEG-ASO). They found that endo-PEG-ASO showed enhanced tumor accumulation compared to conventional ASO, indicating the importance of PEG modification position for targeting tumors (Hagiwara et al., 2018).

  • On-Demand Cytotoxicity Control : Bobbala et al. (2020) demonstrated that bicontinuous nanospheres (BCNs) assembled from poly(ethylene glycol)-block-poly(propylene sulfide) (PEG-b-PPS) can be used for on-demand cytosolic delivery and control over off-on cytotoxicity. This finding indicates the potential of inducible transitions in nanostructure morphology to influence intracellular stability and toxicity of nanotherapeutics (Bobbala et al., 2020).

  • Catalysis and Material Synthesis : Jin et al. (2014) developed a synthetic protocol for the synthesis of crumpled BCN nanosheets with tunable B and N bond structure using urea, boric acid, and polyethylene glycol (PEG) as precursors. These BCN nanosheets show promise for applications in catalysis and electric devices (Jin et al., 2014).

  • In Situ Cell Encapsulation : Zhan et al. (2019) reported on bioorthogonally cross-linked hydrogels for in situ cell encapsulation. They explored various bioorthogonal clickable polymers, including bicyclo[6.1.0]nonyne (BCN), for rapid encapsulation of cells, which is crucial for the preparation of hydrogels as tissue mimics (Zhan et al., 2019).

  • Facile and Scalable Assembly of Nanocarriers : Bobbala et al. (2018) used an amphiphilic diblock copolymer, poly(ethylene glycol)17-block-poly(propylene sulfide)75 (PEG17-bl-PPS75), to form BCNs via flash nanoprecipitation (FNP). This method supports facile and scalable assembly of nanocarriers for both hydrophilic and hydrophobic molecules (Bobbala et al., 2018).

Safety and Hazards

The safety information for “endo-BCN-PEG3-acid” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

“endo-BCN-PEG3-acid” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . Its hydrophilic PEG spacer increases solubility in aqueous media , which could be beneficial for future research and applications.

properties

IUPAC Name

3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDCHHRLBMBFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1807501-82-1
Record name endo-BCN-PEG3-acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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